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Compound of Interest

Compound Name: 4-(2-Piperidin-2-ylethyl)morpholine

Cat. No.: B1362214 Get Quote

An In-depth Technical Guide: Pharmacophore Analysis of 4-(2-Piperidin-2-ylethyl)morpholine
for Sigma-1 Receptor Targeting

Preamble: The Rationale for Investigation
In the landscape of medicinal chemistry, the piperidine and morpholine heterocycles are

designated as "privileged structures."[1][2] Their recurrent presence in a vast array of

biologically active compounds underscores their importance in establishing favorable

interactions with biological targets, enhancing pharmacokinetic properties, and providing robust

scaffolds for chemical modification.[1] The molecule 4-(2-Piperidin-2-ylethyl)morpholine,

which elegantly combines both of these key pharmacophoric moieties, presents a compelling

case for investigation as a potential modulator of critical protein targets.

While direct biological data for this specific molecule is not extensively documented in public

literature, its core architecture strongly suggests a plausible interaction with the Sigma-1

Receptor (S1R). The established pharmacophore for S1R ligands consists of a basic, positive

ionizable amine flanked by two hydrophobic regions.[3][4][5] The protonatable piperidine

nitrogen and the adjacent aliphatic and morpholine rings in 4-(2-Piperidin-2-
ylethyl)morpholine map perfectly onto this model.

This guide, therefore, presents a comprehensive, in-depth technical workflow for a

pharmacophore analysis of 4-(2-Piperidin-2-ylethyl)morpholine, framed within the context of

targeting the S1R. As a Senior Application Scientist, my objective is not merely to outline a

procedure, but to provide a self-validating, logical framework that explains the causality behind
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each experimental and computational choice. This document is designed for researchers,

scientists, and drug development professionals seeking to apply rigorous pharmacophore

modeling techniques to discover and optimize novel CNS-active compounds.

Part 1: Foundational Strategy - Targeting the Sigma-
1 Receptor
The Sigma-1 Receptor (S1R): An Enigmatic and
Pluripotent Drug Target
The Sigma-1 Receptor is a unique intracellular chaperone protein, primarily located at the

endoplasmic reticulum-mitochondrion interface, that has no homology with other mammalian

proteins.[3] It plays a crucial role in regulating calcium signaling, ion channel activity, and

cellular survival, making it a key modulator of numerous physiological functions.[3][4] The S1R

is a highly sought-after target for therapeutic intervention in a range of neurological and

psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.

[5] The publication of its crystal structure in 2016 (PDB ID: 5HK1) was a landmark event,

enabling a shift from purely ligand-based design to more accurate, structure-based

approaches.[3][6]

The Evolution of S1R Pharmacophore Models
Historically, the design of S1R ligands was guided by qualitative, 2D pharmacophore models,

such as the Glennon model, which identified the essential positive ionizable group and two

hydrophobic regions.[3] While useful, these early models lacked 3D spatial constraints. The

advent of advanced computational software and the availability of the receptor's crystal

structure have allowed for the development of highly predictive, 3D pharmacophore models

that incorporate precise geometric constraints and excluded volumes, significantly improving

their utility in virtual screening and lead optimization.[7][8][9]

Strategic Workflow for Pharmacophore Elucidation
The following sections detail a robust, multi-step workflow designed to generate and validate a

pharmacophore model for S1R activity, using 4-(2-Piperidin-2-ylethyl)morpholine as our

foundational query structure. This process simulates a typical drug discovery scenario where a

novel chemical scaffold is being investigated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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